5-Iodopyrimidine
Overview
Description
5-Iodopyrimidine is a compound with the molecular formula C4H3IN2 and a molecular weight of 205.99 . It is a white to pale-yellow to yellow-brown to brown solid .
Synthesis Analysis
The synthesis of 5-iodopyrimidine derivatives has been achieved under microwave irradiation in water . Another study reported the synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents .Molecular Structure Analysis
The molecular structure of 5-Iodopyrimidine consists of a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions .Chemical Reactions Analysis
5-Iodopyrimidine has been used in the synthesis of various compounds. For instance, 4-substituted-5-iodo-2-benzylthiopyrimidines were prepared efficiently in three steps . Another study reported the synthesis of N-substituted 5-iodouracils .Physical And Chemical Properties Analysis
5-Iodopyrimidine has a melting point of 266-268 °C and a predicted boiling point of 231.6±13.0 °C . It has a predicted density of 2.102±0.06 g/cm3 . The compound is stored at 2-8°C and is protected from light .Scientific Research Applications
1. Microwave-Assisted Synthesis of Nucleobase-Based Structures
- Application Summary : 5-Iodopyrimidine is used in the synthesis of nucleobase-based structures. These structures mimic DNA/RNA and are gaining attention in Materials Science .
- Methods of Application : The synthesis involves modifying at the 5′ position of the nucleobase to develop these structures. This is done by transesterification using the lipase Novozym 435. The process is optimized with the assistance of microwave irradiation .
- Results or Outcomes : The method described allows for the development of nucleobase-based structures with strong base-pairing properties. These structures are the fundamental building block for the development of smart programmable materials .
2. Antimicrobial Evaluation
- Application Summary : 5-Iodopyrimidine analogs are synthesized and evaluated for their antimicrobial properties .
- Methods of Application : The specific methods of synthesis and evaluation are not detailed in the available sources .
- Results or Outcomes : The results of the antimicrobial evaluation are not provided in the available sources .
3. Ultrasound and Microwave Irradiated Synthesis
- Application Summary : 5-Iodopyrimidine is used in the ultrasound and microwave irradiated synthesis of 1-substituted-1H-1,2,3,4-tetrazoles and 5-substituted 1H-tetrazoles .
- Methods of Application : The synthesis is carried out in TAIm[I] ionic liquid under environmentally friendly conditions. The reactions progress under microwave and ultrasonic irradiation in the presence of N3− ion .
- Results or Outcomes : High to excellent yields were obtained for a variety of aldehyde and nitrile substrates toward the synthesis of 5-substituted 1H-tetrazole .
4. Anticancer and Antibacterial Agents
- Application Summary : 5-Iodouracil analogs, which can be synthesized from 5-Iodopyrimidine, represent a new group of anticancer and antibacterial agents .
- Methods of Application : The specific methods of synthesis and evaluation are not detailed in the available sources .
- Results or Outcomes : The results of the antimicrobial evaluation are not provided in the available sources .
5. Synthesis of 5′-O-methacryloylcytidine
- Application Summary : 5-Iodopyrimidine is used in the synthesis of 5′-O-methacryloylcytidine, a monomer used in the development of nucleobase-based structures .
- Methods of Application : The synthesis involves modifying at the 5′ position of the nucleobase to develop these structures. This is done by transesterification using the lipase Novozym 435. The process is optimized with the assistance of microwave irradiation .
- Results or Outcomes : The method described allows for the development of nucleobase-based structures with strong base-pairing properties. These structures are the fundamental building block for the development of smart programmable materials .
6. Synthesis of 5- and 1-Substituted Tetrazoles
- Application Summary : 5-Iodopyrimidine is used in the ultrasound and microwave irradiated synthesis of 1-substituted-1H-1,2,3,4-tetrazoles and 5-substituted 1H-tetrazoles .
- Methods of Application : The synthesis is carried out in TAIm[I] ionic liquid under environmentally friendly conditions. The reactions progress under microwave and ultrasonic irradiation in the presence of N3− ion .
- Results or Outcomes : High to excellent yields were obtained for a variety of aldehyde and nitrile substrates toward the synthesis of 5-substituted 1H-tetrazole .
Safety And Hazards
Future Directions
5-Iodopyrimidine and its derivatives represent a new group of anticancer and antibacterial agents with potential for development for medicinal applications . The optimization of the lipase-catalyzed synthesis of the monomer 5’-O-methacryloylcytidine with the assistance of microwave irradiation is one of the future directions .
properties
IUPAC Name |
5-iodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-1-6-3-7-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRLMRKDSGSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360893 | |
Record name | 5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodopyrimidine | |
CAS RN |
31462-58-5 | |
Record name | 5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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